molecular formula C8H15NO B13178524 1-(Cyclopropylamino)pentan-2-one

1-(Cyclopropylamino)pentan-2-one

Cat. No.: B13178524
M. Wt: 141.21 g/mol
InChI Key: LZTHJFWGMDIIMK-UHFFFAOYSA-N
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Description

1-(Cyclopropylamino)pentan-2-one is an organic compound with the molecular formula C8H15NO It is a ketone derivative with a cyclopropylamino group attached to the second carbon of the pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclopropylamino)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with pentan-2-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the compound meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylamino)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Cyclopropylamino)pentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylamino)pentan-2-one involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler compound with a similar cyclopropylamino group.

    Pentan-2-one: The parent ketone without the cyclopropylamino group.

    Cyclopropylmethylamine: Another compound with a cyclopropyl group attached to an amine.

Uniqueness

1-(Cyclopropylamino)pentan-2-one is unique due to the combination of the cyclopropylamino group and the pentan-2-one structure. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(cyclopropylamino)pentan-2-one

InChI

InChI=1S/C8H15NO/c1-2-3-8(10)6-9-7-4-5-7/h7,9H,2-6H2,1H3

InChI Key

LZTHJFWGMDIIMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CNC1CC1

Origin of Product

United States

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